
2,2,2-Trifluoroethyl 4-fluoro-2-methylphenylcarbamate
Overview
Description
“2,2,2-Trifluoroethyl 4-fluoro-2-methylphenylcarbamate” is a chemical compound with the CAS Number: 1087788-98-4 . It has a molecular weight of 251.18 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9F4NO2/c1-6-4-7(11)2-3-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the sources I found .Scientific Research Applications
Photoredox Systems for Catalytic Fluoromethylation
Research by Koike and Akita (2016) highlights the significance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals, emphasizing the development of new protocols for fluoromethylation. The study discusses photoredox-catalyzed fluoromethylation, utilizing visible-light-induced single-electron-transfer processes for efficient and selective radical fluoromethylation. This method offers high functional group compatibility and regioselectivity, making it a promising strategy for synthesizing organofluorine compounds (Koike & Akita, 2016).
High-Performance Liquid Chromatographic Techniques
Krause (1979) developed a high-performance liquid chromatographic (HPLC) technique for the determination of carbamate insecticides, showcasing the sensitivity, resolution, and selectivity of this method. This technique demonstrates the analytical applications of carbamate compounds in environmental and agricultural chemistry (Krause, 1979).
Chiral Discrimination and Separation
Chankvetadze et al. (1997) explored the chiral recognition abilities of cellulose and amylose derivatives, including those similar to 2,2,2-Trifluoroethyl 4-fluoro-2-methylphenylcarbamate, for HPLC enantioseparation. This study indicates the potential of such compounds in resolving racemates, contributing to the development of chiral drugs and understanding stereoselective interactions (Chankvetadze et al., 1997).
NMR Studies for Chiral Discrimination
Yashima, Yamamoto, and Okamoto (1996) conducted NMR studies to investigate chiral discrimination relevant to the liquid chromatographic enantioseparation by a cellulose phenylcarbamate derivative. Their findings provide insights into the molecular interactions and mechanisms underlying chiral recognition, highlighting the importance of such compounds in analytical chemistry (Yashima, Yamamoto, & Okamoto, 1996).
Organometallic Fluorine Chemistry
Grushin (2010) discusses the organometallic fluorine chemistry of palladium and rhodium, focusing on the synthesis of selectively fluorinated organic compounds. This research underscores the potential of organometallic methodologies in introducing fluorine into aromatic compounds, relevant to the design of fluorine-containing pharmaceuticals and agrochemicals (Grushin, 2010).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c1-6-4-7(11)2-3-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZVDAWTFFZTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198115 | |
| Record name | 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 4-fluoro-2-methylphenylcarbamate | |
CAS RN |
1087788-98-4 | |
| Record name | 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)
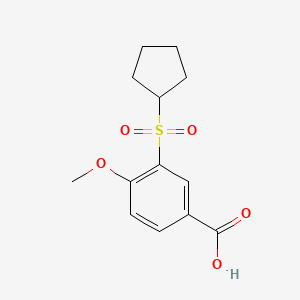
![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)


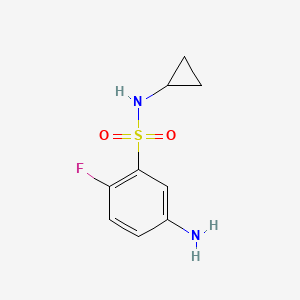
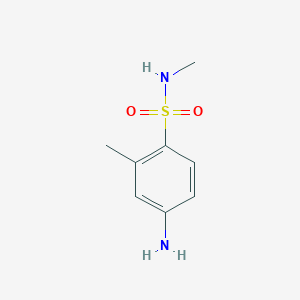
![4-[Ethyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1519237.png)
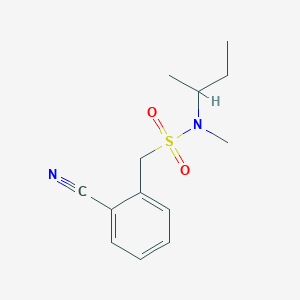
propylamine](/img/structure/B1519240.png)
![4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1519243.png)
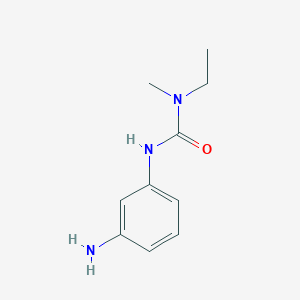
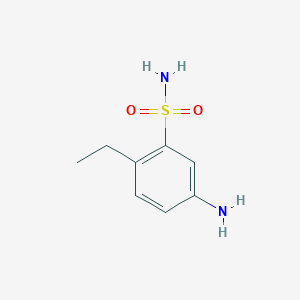
![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)